

Spectroscopic and Structural Elucidation of Caulophyllumine A: A Technical Guide

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Compound of Interest		
Compound Name:	Caulophyllumine A	
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Abstract

Caulophyllumine A, a piperidine alkaloid isolated from the medicinal plant Caulophyllum thalictroides (Blue Cohosh), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its isolation and the acquisition of spectroscopic data are also presented. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Caulophyllumine A belongs to a class of piperidine alkaloids known for their diverse biological activities. The structural elucidation of this natural product is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop new therapeutic agents. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework and functional groups of the molecule.

Physicochemical Properties



Property	Value	Source
Molecular Formula	C15H21NO4	[1]
Molecular Weight	279.33 g/mol	[1]
Exact Mass	279.14705815 g/mol	[1]
CAS Number	1009318-60-8	[1]

Spectroscopic Data

The definitive structural characterization of **Caulophyllumine A** was first reported by Ali and Khan in 2008. The following tables summarize the key spectroscopic data obtained from their comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR data for **Caulophyllumine A** are presented below.

Table 1: ¹H NMR Spectroscopic Data for Caulophyllumine A (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	6.85	d	8.5
H-5'	6.79	d	8.5
H-2	3.25	m	
Η-3α	1.85	m	
Н-3β	1.60	m	
Η-4α	1.75	m	_
Η-4β	1.50	m	
Η-5α	1.95	m	
Η-5β	1.40	m	_
Η-6α	3.10	m	
Н-6β	2.80	m	
H-7a	3.40	dd	16.5, 4.5
H-7b	3.30	dd	16.5, 8.0
3'-OCH₃	3.92	S	_
4'-OCH₃	3.88	S	_
NH	2.50	br s	

Table 2: ¹³C NMR Spectroscopic Data for Caulophyllumine A (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
C-1'	125.8
C-2'	111.9
C-3'	148.5
C-4'	152.1
C-5'	112.5
C-6'	120.7
C=O	205.1
C-2	58.9
C-3	25.4
C-4	24.8
C-5	30.1
C-6	46.3
C-7	42.6
3'-OCH₃	56.2
4'-OCH₃	56.0

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of **Caulophyllumine A**.

Table 3: Mass Spectrometry Data for Caulophyllumine A

Technique	lon	Observed m/z	Calculated m/z
HRESIMS	[M+H] ⁺	280.1543	280.1549



Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for Caulophyllumine A

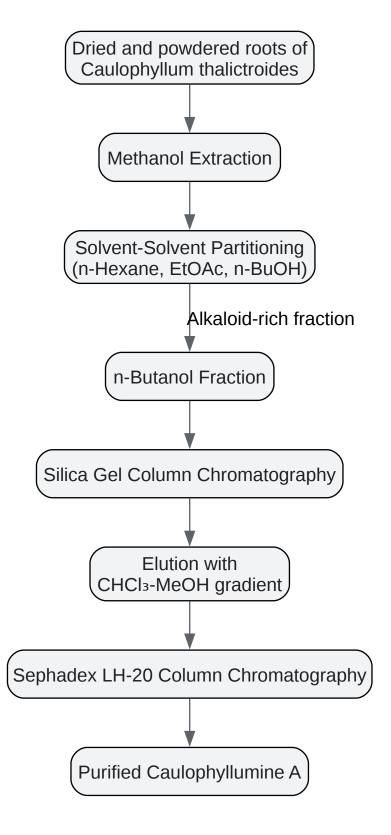
Wavenumber (cm ⁻¹)	Interpretation
3350	N-H Stretch
2935, 2850	C-H Stretch (Aliphatic)
1710	C=O Stretch (Ketone)
1605, 1510	C=C Stretch (Aromatic)
1270, 1120	C-O Stretch

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and spectroscopic analysis of natural products from plant sources.

Isolation of Caulophyllumine A





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Caption: General workflow for the isolation of Caulophyllumine A.



The isolation procedure typically involves the extraction of the dried and powdered plant material with methanol. The resulting crude extract is then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, to yield the purified compound.

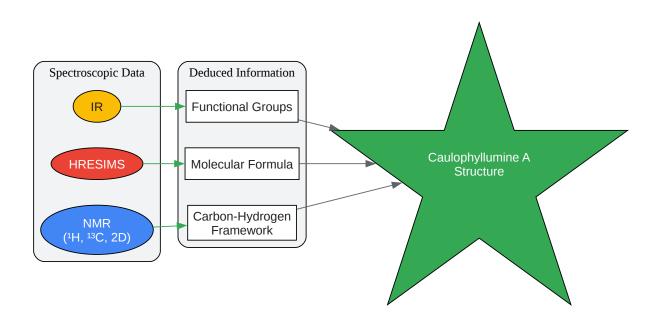
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

Logical Relationships in Structure Elucidation

The structural elucidation of **Caulophyllumine A** relies on the integration of data from various spectroscopic techniques.





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Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data and experimental protocols detailed in this guide provide a foundational resource for the study of **Caulophyllumine A**. Accurate and reproducible characterization is essential for advancing research into its biological activities and potential as a lead compound in drug discovery. This compilation of data is intended to facilitate further investigation and application of this intriguing natural product.

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References

- 1. 1009318-60-8(Caulophyllumine A) | Kuujia.com [kuujia.com]
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